CaGe₂ Mesh Electrodes Achieve Transparent Conducting Figure of Merit (FOM) up to 0.75 Ω⁻¹, Surpassing CaSi₂ and Competing with State-of-the-Art NIR-MIR TCMs
After femtosecond-laser projection lithography perforation, CaGe₂ mesh electrodes achieve a transparent conducting figure of merit (FOM = −1/[Rₛₕₑₑₜ·ln(T)]) of 0.75 Ω⁻¹, with a relative broadband transmittance of 90% and a sheet resistance of 20 Ω/sq [1]. This FOM value is reported to be 'much higher or comparable with the currently applied near-IR and middle-IR TCMs' [1]. By direct comparison, the closely related calcium disilicide (CaSi₂) thin film on Al₂O₃ substrate achieves a lower FOM of 0.62 Ω⁻¹ at 1550 nm with maximum transmittance of only 47% at that wavelength and a sheet resistance of 6.6 Ω/sq [2]. Laser-perforated CaGe₂ represents a sixfold increase in FOM over its own unpatterned smooth film (FOM = 0.13 Ω⁻¹ averaged over 400–7000 nm), demonstrating that the combination of CaGe₂'s semimetallic nature and fs-laser patterning unlocks performance inaccessible to CaSi₂ [1].
| Evidence Dimension | Transparent conducting figure of merit (FOM) |
|---|---|
| Target Compound Data | CaGe₂ mesh electrode: FOM = 0.75 Ω⁻¹, broadband transmittance 90%, sheet resistance 20 Ω/sq (after fs-laser perforation); smooth 60 nm CaGe₂ film: FOM = 0.25 Ω⁻¹ at 2250 nm, transmittance 78% at 2.25 μm, sheet resistance 16 Ω/sq |
| Comparator Or Baseline | CaSi₂ thin film on Al₂O₃: FOM = 0.62 Ω⁻¹ at 1550 nm, max. transmittance 47% at 1550 nm, sheet resistance 6.6 Ω/sq; CaSi₂ on Si substrate: FOM = 0.2 Ω⁻¹ at 1550 nm; unperforated CaGe₂ smooth film: FOM = 0.13 Ω⁻¹ (400–7000 nm average) |
| Quantified Difference | CaGe₂ mesh FOM (0.75 Ω⁻¹) exceeds CaSi₂ best FOM (0.62 Ω⁻¹) by 21%; CaGe₂ smooth film FOM (0.25 Ω⁻¹ at 2250 nm) exceeds CaSi₂ on Si FOM (0.2 Ω⁻¹) by 25%; laser perforation delivers ~6× FOM enhancement over unperforated CaGe₂ (0.75 vs. 0.13 Ω⁻¹) |
| Conditions | CaGe₂: 60 nm thick film on Al₂O₃, annealed at 750 °C, fs-laser perforation at fluence above single-pulse ablation threshold; CaSi₂: hR6 polymorph thin film on Al₂O₃ or Si substrate; FOM calculated using expression FOM = −1/[Rₛₕₑₑₜ·ln(T)] |
Why This Matters
For procurement of transparent electrode materials targeting near-IR to mid-IR optoelectronic devices, CaGe₂ provides a quantifiably superior FOM compared to the closest structural analogue CaSi₂, and competes favorably with the broader landscape of NIR-MIR TCMs, directly impacting device photoresponse and spectral range.
- [1] Il'yaschenko, V.M.; Pavlov, D.V.; Balagan, S.A.; Gerasimenko, A.V.; Tarasenko, N.V.; Kuchmizhak, A.A.; Shevlyagin, A.V. Alternative Look at Calcium Digermanide CaGe₂: A High-Performing Semimetal Transparent Conducting Material for Ge Optoelectronics. ACS Appl. Electron. Mater. 2024, 6 (3), 1923–1935. View Source
- [2] Shevlyagin, A.V.; et al. Semimetal hR6-CaSi₂ thin film: A transparent contact for Si optoelectronics. J. Alloys Compd. 2022, 926, 166908. View Source
